molecular formula C12H14ClN3O4S2 B8040034 2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride

2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride

Cat. No.: B8040034
M. Wt: 363.8 g/mol
InChI Key: UHVXWYXSXNVGLE-UHFFFAOYSA-N
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Description

2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in numerous applications, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The reactants undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications. These reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Continuous Reaction Monitoring: The reactions are continuously monitored using advanced analytical techniques to ensure optimal conditions and yield.

    Efficient Purification: Industrial purification methods, such as large-scale chromatography and distillation, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Properties

IUPAC Name

2-amino-N-(4-sulfamoylphenyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S2.ClH/c13-11-3-1-2-4-12(11)21(18,19)15-9-5-7-10(8-6-9)20(14,16)17;/h1-8,15H,13H2,(H2,14,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXWYXSXNVGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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